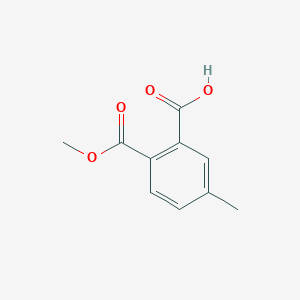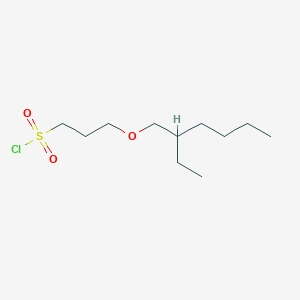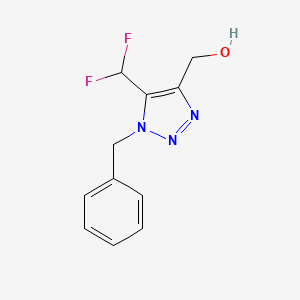
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a difluoromethyl group, and a hydroxymethyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The difluoromethyl group can be introduced using difluoromethylation reagents, while the benzyl group is typically introduced through benzylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of benzyl-substituted triazoles.
Wissenschaftliche Forschungsanwendungen
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: Used in the development of advanced materials, including polymers and coatings.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of (1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring can facilitate interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-benzyl-5-(difluoromethyl)-1H-imidazol-1-ylmethyl)-2-pyrrolidinone: A compound with similar structural features but different biological activities.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Compounds with similar triazole rings but different functional groups.
Uniqueness
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the difluoromethyl and hydroxymethyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H11F2N3O |
|---|---|
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
[1-benzyl-5-(difluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,11,17H,6-7H2 |
InChI-Schlüssel |
RBLFZULBOCUSPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
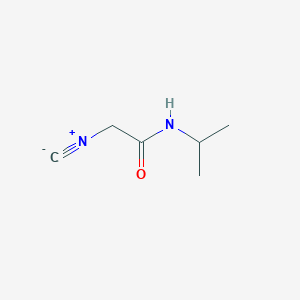

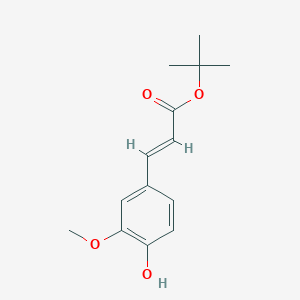
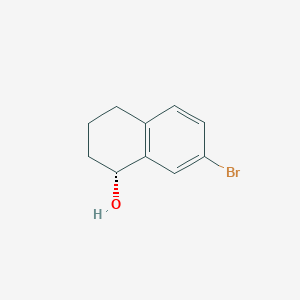
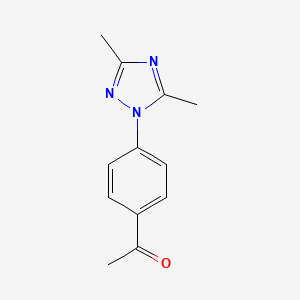
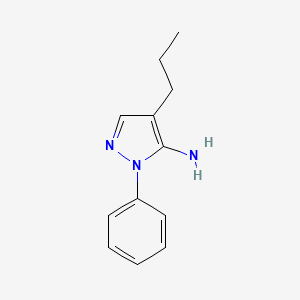
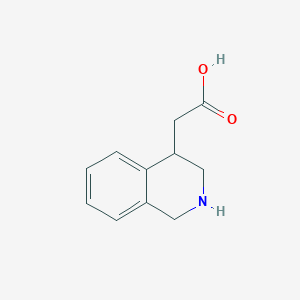
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)

